4-Amino-N-ethyl-N-isopropylaniline hydrochloride

Organic Synthesis Hydroboration Reduction

Researchers seeking p-phenylenediamine analogs often face performance gaps when substituting sterically tuned amines. This hydrochloride salt delivers precise ethyl/isopropyl substitution for reproducible outcomes. - **Borane precursor**: Enables BACH-EI synthesis for asymmetric hydroboration/CBS reductions with recyclable amine carrier. - **Dye chemistry**: Patented oxidative hair dye developer (0.05-5.0% w/w) for unique, wash-fast shades. - **Analytical standard**: Validated reference for HPLC/MS methods in toxicology & environmental monitoring. Supplied with COA, SDS, and stable room-temperature shipping.

Molecular Formula C11H19ClN2
Molecular Weight 214.73 g/mol
CAS No. 220844-81-5
Cat. No. B3421599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-ethyl-N-isopropylaniline hydrochloride
CAS220844-81-5
Molecular FormulaC11H19ClN2
Molecular Weight214.73 g/mol
Structural Identifiers
SMILESCCN(C1=CC=C(C=C1)N)C(C)C.Cl
InChIInChI=1S/C11H18N2.ClH/c1-4-13(9(2)3)11-7-5-10(12)6-8-11;/h5-9H,4,12H2,1-3H3;1H
InChIKeyMRSCGJRIQPNDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-ethyl-N-isopropylaniline Hydrochloride Overview


4-Amino-N-ethyl-N-isopropylaniline hydrochloride (CAS 220844-81-5), also known as N-Ethyl-N-isopropyl-p-phenylenediamine hydrochloride, is a substituted p-phenylenediamine derivative with the molecular formula C₁₁H₁₉ClN₂ . Its structure features a benzene ring with a primary amine group at the para position and a tertiary amine substituted with ethyl and isopropyl groups, imparting unique steric and electronic properties compared to its N,N-dialkyl analogs . As a hydrochloride salt, it is a solid at room temperature with a melting point of ~260 °C (dec.) and offers enhanced solubility and handling stability, making it a versatile intermediate for specialized organic synthesis, particularly as a precursor to high-performance borane reagents and oxidation dye developers .

Hydrochloride salt for solid handling and improved aqueous solubility
Bulky N-ethyl-N-isopropyl substitution for steric and electronic differentiation
Supports borane reagent and specialty dye intermediate synthesis

4-Amino-N-ethyl-N-isopropylaniline Hydrochloride Substitution Risks


Direct substitution of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride with structurally similar, but unsubstituted or differently substituted, p-phenylenediamines (e.g., N,N-diethyl-p-phenylenediamine or p-phenylenediamine) is not scientifically valid without rigorous validation. The specific combination of ethyl and isopropyl substituents on the tertiary amine nitrogen in this compound imparts a unique steric and electronic environment that critically dictates its performance in key downstream applications. For instance, the steric bulk provided by these groups is essential for the unique reactivity and selectivity profile of its corresponding borane adduct, a property not replicated by simpler N,N-dialkyl analogs like N,N-diethyl-p-phenylenediamine [1]. Similarly, as a developer in oxidation hair dyes, its substitution pattern directly influences the final color shade, intensity, and wash fastness achieved in the formulation, a nuance lost when substituting with other p-phenylenediamine developers [2]. Therefore, assuming functional interchangeability without empirical evidence can lead to compromised synthetic yields, altered product selectivity, or failed product performance.

N-Ethyl-N-isopropyl substitution pattern
N,N-Diethyl-p-phenylenediamine
Borane adduct reactivity and amine recovery profile may not transfer; steric environment differs critically
Specific color developer with ethyl/isopropyl groups
Standard p-phenylenediamine developer
Hair dye shade intensity, durability and wash fastness may not replicate; formulation nuance may be lost

Performance Evidence for 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride


Borane Carrier for Hydroboration and Reduction

The borane adduct derived from 4-Amino-N-ethyl-N-isopropylaniline, N-ethyl-N-isopropylaniline-borane (BACH-EI), is a superior reagent for hydroborations and reductions compared to established borane carriers like BH₃·THF and BH₃·SMe₂ [1]. In a key study, BACH-EI hydroborated 1-hexene in dioxane to the trialkylborane stage in 0.5–1 h at room temperature [1]. Critically, the amine carrier can be recovered in good yield via simple acid-base manipulations and readily recycled to regenerate the borane adduct, offering a significant advantage in process economics and waste reduction over non-recoverable carriers [1]. Furthermore, BACH-EI was selected over borane–THF and borane–dimethylsulfide for CBS-oxazaborolidine-catalyzed asymmetric reductions of α-functionalized ketones, indicating a superior performance in achieving high enantioselectivity in complex synthetic transformations [2].

Borane Carrier Study
Head-to-head
Hydroboration of 1-hexene: 0.5–1 h at rt; amine recoverable BH₃·THF / BH₃·SMe₂: less readily recoverable
Supports reagent selection for hydroboration and reduction workflows
Higher enantioselectivity reported in CBS-catalyzed asymmetric reduction vs. common carriers
Organic Synthesis Hydroboration Reduction

Unique Color Profile in Hair Dyes

4-Amino-N-ethyl-N-isopropylaniline hydrochloride is specified as a key developer in patented hair dye compositions to achieve intense, long-lasting colors that are not attainable with conventional p-phenylenediamine developers alone [1]. European Patent EP1103248B1 explicitly claims a hair dye composition comprising this compound as a developer, noting that its use, alone or in combination with other developers and couplers, provides novel color nuances and intense shades without damaging the hair, even upon repeated application [1]. A separate patent application (EP1250908A2) lists 4-Amino-N-ethyl-N-isopropylaniline among a select group of substituted p-phenylenediamines, the use of which is claimed to significantly intensify hair coloration when combined with dihydroxyacetone [2].

Hair Dye Color Profile
Reported
Provides intense, durable shades and novel color nuances Standard p-phenylenediamine: limited achievable color range
May enable unique oxidation dye formulations
Patented composition; typical use concentration 0.05–5.0% of total formulation
Cosmetic Chemistry Hair Dye Oxidation Dye

High Purity and Defined Physical State

Reproducibility in chemical research and industrial processes is contingent on using well-characterized starting materials. For 4-Amino-N-ethyl-N-isopropylaniline hydrochloride, commercial sources provide it with a defined purity of ≥97.0% (by non-aqueous titration, NT) . It is supplied as a powder, a physical form that facilitates accurate weighing and handling compared to liquid or deliquescent alternatives . This contrasts with its non-salt free base analog, N-ethyl-N-isopropylaniline, which is a liquid and may be more prone to oxidation or handling issues . The hydrochloride salt also ensures improved aqueous solubility and long-term stability, which is critical for its use as an intermediate in multi-step syntheses .

Physical Form & Purity
Data to verify
Solid powder, ≥97% purity (non-aqueous titration) Free base analog: liquid, potential oxidation/handling issues
Facilitates accurate weighing and long-term storage stability
Supplier specification; independent verification recommended for critical syntheses
Chemical Synthesis Analytical Chemistry Procurement

Applications of 4-Amino-N-ethyl-N-isopropylaniline Hydrochloride


BACH-EI™ Borane Reagent Synthesis

As supported by evidence in Section 3, a primary application for this compound is as a precursor to N-ethyl-N-isopropylaniline-borane (BACH-EI). This is a superior reagent for the hydroboration of olefins and the reduction of carbonyl compounds, imines, and nitriles [1]. Its key advantage lies in the high reactivity combined with the ability to recover and recycle the amine carrier, making it economically and environmentally advantageous for both research-scale and industrial-scale processes [1]. It is particularly useful in asymmetric synthesis, where it outperforms other borane carriers like BH₃·THF in CBS-oxazaborolidine-catalyzed reductions to achieve high enantioselectivity [2].

Specialty Oxidation Hair Dye Developer

As detailed in Section 3, this compound serves as a specialized developer in oxidative hair dye compositions. It is specifically claimed in patents to produce durable, intense, and novel color shades that cannot be achieved with standard p-phenylenediamine developers [3]. Its incorporation allows formulators to expand their color palette and meet specific market demands for unique or more vibrant hair colors. The patented compositions highlight its use at concentrations typically ranging from 0.05% to 5.0% by weight of the formulation, either alone or in combination with other developers and couplers [3].

Building Block for Azo Dyes and Functional Materials

The compound's structure, featuring both a primary aromatic amine and a bulky tertiary amine, makes it a valuable intermediate for synthesizing novel azo dyes . The N-ethyl-N-isopropyl substituents impart unique steric and electronic effects that can modulate the dye's color, solubility, and fastness properties on various substrates, such as polyester or acrylic fibers . This allows materials scientists and dye chemists to engineer dyes with specific performance characteristics not achievable with simpler aniline derivatives.

Analytical Standard for Phenylenediamines

Given its high purity and defined structure, this compound is suitable as a standard or model substrate in analytical method development for detecting and quantifying substituted p-phenylenediamines in complex matrices, such as in toxicology studies or environmental monitoring of hair dye components [4]. Its distinct chromatographic and mass spectrometric profile, compared to other p-phenylenediamines, makes it a valuable reference standard for ensuring specificity in such assays [4].

Application
Selection Property
Validation Focus
BACH-EI borane reagent synthesis
Recoverable amine carrier
Hydroboration reactivity and enantioselectivity in asymmetric reductions
Oxidation hair dye developer
Substitution-pattern color differentiation
Color intensity and wash fastness in dye formulations
Azo dye and functional materials building block
Steric and electronic tuning of dye properties
Solubility, fastness, and shade modulation on fibers
Analytical reference standard
Defined solid salt with specified purity
Chromatographic and mass spectrometric specificity

Technical Documentation Hub

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18 linked technical documents
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